Ligustilide

Übersicht

Beschreibung

Ligustilide is a major bioactive component of Angelica sinensis and is considered to be the most effective biologically active ingredient in this plant . It has been found to have multiple pharmacological activities, such as anti-atherosclerosis, neuroprotection, anticancer, anti-inflammatory, and analgesic .

Synthesis Analysis

The first synthesis of ligustilide is described, starting from 2-formylbenzoic acid . The key step in synthesis is the Birch reduction of 3-hydroxybutyl-phthalide .Molecular Structure Analysis

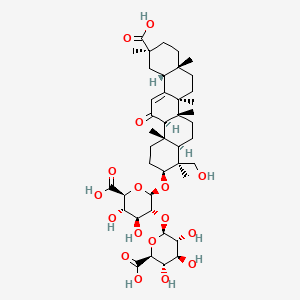

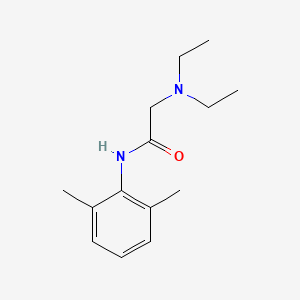

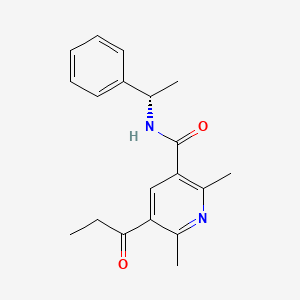

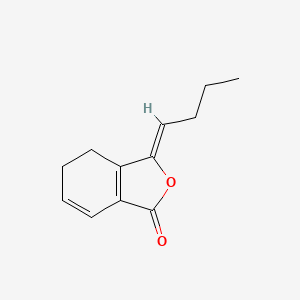

Ligustilide has a molecular formula of C12H14O2 . Its IUPAC name is (3 Z )-3-butylidene-4,5-dihydro-2-benzofuran-1-one . The molecular weight of Ligustilide is 190.24 g/mol .Chemical Reactions Analysis

Ligustilide exhibits promising senescent cell-destructive properties, and selectively eliminates senescent cells by inducing apoptosis . Moreover, ligustilide markedly inhibits senescence-associated secretory phenotypes . The aromatization mechanisms of ligustilide were investigated and it was found that the aromatization could result from direct oxidation by triplet oxygen in mild conditions with no catalyst .Physical And Chemical Properties Analysis

Ligustilide is a natural benzoquinone derivative found in many widely used Chinese herbal medicines . It has poor oral bioavailability in rats due to severe first-pass metabolic reactions .Wissenschaftliche Forschungsanwendungen

Blood-Brain Barrier Permeability

Ligustilide has been shown to ameliorate the permeability of the blood-brain barrier (BBB). It suppresses the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α), vascular endothelial growth factor (VEGF), and aquaporin-4 (AQP-4) in a BBB model induced by oxygen-glucose deprivation (OGD) .

Anti-Inflammatory Effects

In human umbilical vein endothelial cells, ligustilide has demonstrated anti-inflammatory effects by suppressing monocyte activation, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation, and reactive oxygen species (ROS) production in response to inflammatory stimuli .

Colitis Attenuation

A systems pharmacology approach has uncovered that ligustilide attenuates experimental colitis in mice. It activates peroxisome proliferator-activated receptor gamma (PPARγ) to inhibit NF-κB and activator protein 1 (AP-1) activation, thus alleviating colitis induced by dextran sulfate sodium (DSS) .

Stability and Transformation

The instability of ligustilide limits its research and clinical application. A study on its stability and main transformation products has been conducted to understand how it can be preserved for further use .

Pharmacological Review

Ligusticum chuanxiong Hort, which contains ligustilide as one of its main active components, has been extensively applied in traditional medicine. A review of its chemistry and pharmacology highlights the breadth of research conducted on this compound .

Wirkmechanismus

Target of Action

Ligustilide, a natural chemical compound found in high concentrations in various medicinal plants, has been identified to primarily target TRPA1 , PPARγ , and NF-κB . These targets play crucial roles in inflammation and pain sensation.

- TRPA1 : Ligustilide acts as a potent activator of the TRPA1 channel, which is known to mediate the inflammatory actions of environmental irritants and proalgesic agents .

- PPARγ : Ligustilide has been found to activate PPARγ, a nuclear receptor that plays a key role in regulating inflammatory responses .

- NF-κB : Ligustilide targets the NF-κB signaling pathway, which is a major pathway involved in the regulation of immune and inflammatory responses .

Mode of Action

Ligustilide interacts with its targets in a unique way. It demonstrates a bimodal sensitivity to TRPA1, acting as a potent activator and also capable of inducing a modest block of mustard oil (MO) activated currents . Ligustilide also inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines . Furthermore, it activates PPARγ, which in turn inhibits the NF-κB and MAPK/AP-1 pathway .

Biochemical Pathways

Ligustilide affects several biochemical pathways, primarily those related to inflammation. By activating PPARγ, it inhibits the NF-κB and MAPK/AP-1 pathway, which are key pathways involved in the production of pro-inflammatory cytokines and chemokines . Additionally, by targeting TRPA1, it influences the sensory perception pathways, particularly those related to pain and inflammation .

Pharmacokinetics

Ligustilide exhibits low oral bioavailability (2.6%), which is partly due to extensive first-pass metabolism in the liver . After intravenous administration, it is distributed extensively and eliminated rapidly . The clearance of ligustilide is significantly higher when administered as part of an herbal extract, suggesting significant interaction between ligustilide and other components present in the extract .

Result of Action

The action of Ligustilide results in a diminished extent of the inflammatory response, as measured by the production of different mediators or metabolites such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukins, cytokines, and chemokines . It also reduces mRNA levels of pro-inflammatory cytokines and chemokines . In addition to its anti-inflammatory effects, Ligustilide has been reported to have neuroprotective effects .

Action Environment

The action of Ligustilide can be influenced by environmental factors. For instance, its interaction with TRPA1 may contribute to the gustatory effects of celery, its major dietary source, and to the pharmacological action of important plants from the Chinese and native American traditional medicines . Furthermore, the aromatization of Ligustilide to dehydroligustilide (DH-Lig), which occurs during aging of its botanical sources, enhances TRPA1 inhibition and reduces activation .

Safety and Hazards

When handling Ligustilide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQXVFMNOFTMU-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4431-01-0, 81944-09-4 | |

| Record name | Ligustilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustilide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | z-ligustilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4431-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGUSTILIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.